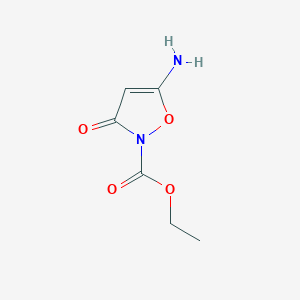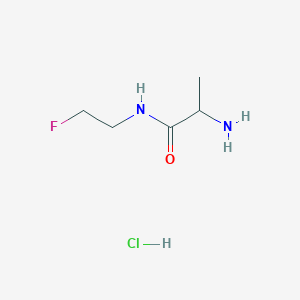
2-amino-N-(2-fluoroethyl)propanamide hydrochloride
説明
“2-amino-N-(2-fluoroethyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1803560-80-6 . It has a molecular weight of 170.61 . The compound is typically stored at 4°C and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-(2-fluoroethyl)propanamide hydrochloride . The InChI code is 1S/C5H11FN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C .科学的研究の応用
1. Antagonistic Properties in hTRPV1
2-Amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region, including compounds structurally related to 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, have been researched for their role as antagonists in the human Transient Receptor Potential Vanilloid 1 (hTRPV1). A study highlighted that these compounds, through hydrophobic interactions, significantly bind to hTRPV1, showing high potency. One such compound exhibited strong analgesic activity in rat models with minimal side effects (Kim et al., 2012).
2. Synthesis and Characterization
Synthesis and characterization of compounds structurally similar to 2-amino-N-(2-fluoroethyl)propanamide hydrochloride have been documented. For example, studies have synthesized and characterized various compounds through techniques like 1H, 13C, UV, IR, HPLC, and mass spectral data. These studies provide a foundational understanding of the chemical properties and potential applications of these compounds (Manolov, Ivanov, & Bojilov, 2021; 2022).
3. Anticonvulsant Studies
In the field of epilepsy research, derivatives of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, such as N-Benzyl-3-[(chlorophenyl)amino]propanamides, have been studied for their anticonvulsant properties. These compounds showed potent activity in animal test models for generalized seizures, indicating their potential in developing new anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).
4. Radiochemical Synthesis
2-Amino-N-(2-fluoroethyl)propanamide hydrochloride and its derivatives have been explored in the synthesis of radiotracers for Positron Emission Tomography (PET) diagnostics. For example, the use of 2-[18F]fluoroethyl bromide in the synthesis of PET radiotracers demonstrates the potential of these compounds in medical imaging and diagnosis, particularly in identifying and tracking tumor tissues (Gomzina, Vasil'ev, & Krasikova, 2007).
5. Nonlinear Optical Material Research
The research has also explored the potential of related compounds in the field of nonlinear optical materials. For instance, the study and growth of crystals like N-(2-Chlorophenyl)-(1-Propanamide) indicate the relevance of these compounds in developing new materials for electro-optic applications (Prabhu et al., 2001).
Safety and Hazards
特性
IUPAC Name |
2-amino-N-(2-fluoroethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQZBNBCKDMLNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



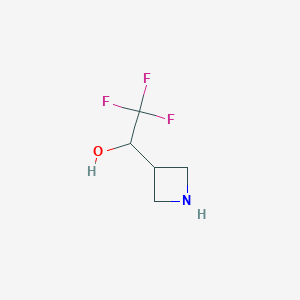

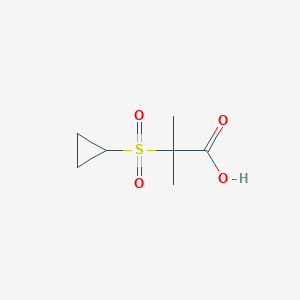
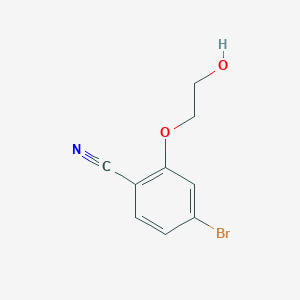
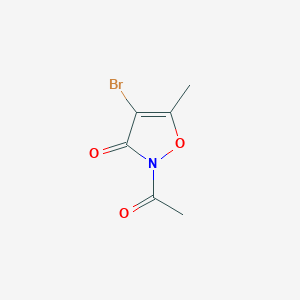

amine hydrochloride](/img/structure/B1382155.png)




![3-amino-N-[4-(2-methoxyethoxy)butyl]benzene-1-sulfonamide](/img/structure/B1382163.png)
